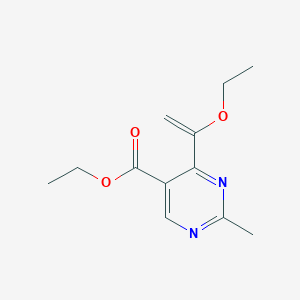

5-Pyrimidinecarboxylic acid, 4-(1-ethoxyethenyl)-2-methyl-, ethyl ester

CAS No.: 62328-16-9

Cat. No.: VC17338484

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62328-16-9 |

|---|---|

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | ethyl 4-(1-ethoxyethenyl)-2-methylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C12H16N2O3/c1-5-16-8(3)11-10(12(15)17-6-2)7-13-9(4)14-11/h7H,3,5-6H2,1-2,4H3 |

| Standard InChI Key | RIUQGXDMXIYBOG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=C)C1=NC(=NC=C1C(=O)OCC)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, ethyl 4-(1-ethoxyethenyl)-2-methylpyrimidine-5-carboxylate, reflects its substitution pattern: a pyrimidine ring substituted at position 4 with a 1-ethoxyethenyl group, at position 2 with a methyl group, and at position 5 with an ethyl ester . The canonical SMILES representation, CCOC(=C)C1=NC(=NC=C1C(=O)OCC)C, encodes this structure, highlighting the ethoxyethenyl moiety (CCOC(=C)) and the ester group (C(=O)OCC) .

Key spectral data for structural confirmation include:

-

NMR: The -NMR spectrum would show signals for the ethyl ester’s methylene protons ( 4.2–4.4 ppm), the ethoxy group’s methyl protons ( 1.2–1.4 ppm), and the pyrimidine ring protons ( 6.5–8.5 ppm).

-

IR: Stretching vibrations for the ester carbonyl () and pyrimidine ring C=N bonds () are expected.

Physicochemical Profile

The compound’s properties are influenced by its polarizable aromatic ring and ester groups:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 236.27 g/mol | |

| Solubility | Low in water; soluble in THF, DMSO | |

| LogP (Partition Coeff.) | ~2.1 (estimated) | |

| Melting Point | Not reported (likely < 100°C) |

The electron-withdrawing carboxylic acid derivative enhances electrophilicity at the pyrimidine ring’s C-2 and C-4 positions, facilitating nucleophilic substitution reactions.

Synthesis and Reaction Chemistry

Synthetic Pathways

A representative synthesis involves multi-step functionalization of a pyrimidine precursor. For example:

-

Starting Material: Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.

-

Vinylation: Reaction with ethoxyacetylene in the presence of a palladium catalyst to introduce the 1-ethoxyethenyl group .

-

Purification: Column chromatography to isolate the product .

This method parallels the synthesis of related pyrimidine esters, where nucleophilic displacement of chloride with amines or alkoxides is common .

Reaction Mechanisms

The compound participates in reactions typical of pyrimidines and esters:

-

Nucleophilic Aromatic Substitution: The C-4 position’s electron deficiency allows substitution with amines or thiols.

-

Ester Hydrolysis: Under basic conditions, the ethyl ester hydrolyzes to the carboxylic acid, enabling further derivatization.

For instance, treatment with aqueous NaOH yields 4-(1-ethoxyethenyl)-2-methylpyrimidine-5-carboxylic acid, a potential intermediate for metal-organic frameworks.

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

-

Ethoxyethenyl Group: Introduces steric bulk, potentially improving target selectivity.

-

Methyl Substituent: Stabilizes the pyrimidine ring’s conformation, affecting binding affinity.

Modifying these groups could optimize pharmacokinetic properties, such as metabolic stability.

Industrial and Material Science Applications

Catalysis

The compound’s pyrimidine ring can coordinate to transition metals, forming catalysts for cross-coupling reactions. For example, palladium complexes of similar pyrimidines catalyze Suzuki-Miyaura couplings.

Polymer Chemistry

Incorporating the compound into polymers via ester hydrolysis or radical polymerization could yield materials with tunable electronic properties, useful in organic semiconductors.

Future Research Directions

-

Pharmacological Profiling: Screen for activity against kinase targets or microbial pathogens.

-

Synthetic Methodology: Develop greener synthesis routes using biocatalysts or flow chemistry.

-

Materials Applications: Explore use in covalent organic frameworks (COFs) for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume